4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole
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Overview
Description
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole is a heteroaryl halide and a derivative of pyrazole. This compound is notable for its unique structure, which includes a bromine atom, two methyl groups, and an oxetane ring attached to the pyrazole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole can be achieved through various methods. One common approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyanation, titanium tetrachloride for binary adduct formation, and silver-mediated cycloaddition for assembling monosubstituted pyrazoles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation of this compound in the presence of palladium catalysts can yield cyano-substituted pyrazoles .
Scientific Research Applications
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler derivative of pyrazole with a bromine atom attached to the pyrazole ring.
3,5-Dimethylpyrazole: A pyrazole derivative with two methyl groups attached to the pyrazole ring.
1-(Oxetan-3-yl)pyrazole: A pyrazole derivative with an oxetane ring attached to the pyrazole ring.
Uniqueness
4-Bromo-3,5-dimethyl-1-(oxetan-3-yl)-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the bromine atom, methyl groups, and oxetane ring allows for a wide range of chemical transformations and applications that are not possible with simpler pyrazole derivatives .
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-(oxetan-3-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5-8(9)6(2)11(10-5)7-3-12-4-7/h7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSCIXPTJGGSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2COC2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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